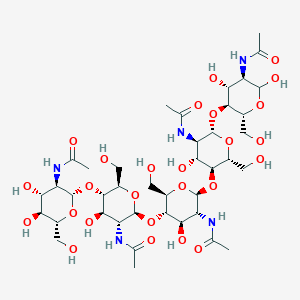

N,N',N'',N''',N''''-Pentaacetylchitinpentaose

Description

Properties

CAS No. |

36467-68-2 |

|---|---|

Molecular Formula |

C40H67N5O26 |

Molecular Weight |

1034.0 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37?,38+,39+,40?/m1/s1 |

InChI Key |

DPTYILOGADPXRZ-VBTQHNIZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

GlcNAc1-b-4-GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc |

Origin of Product |

United States |

Methodological & Application

"protocol for conjugating N,N',N'',N''',N''''-Pentaacetylchitinpentaose to nanoparticles"

Executive Summary

This application note details a high-fidelity protocol for the site-specific conjugation of

Scientific Rationale & Mechanism

The Challenge of Chitooligosaccharide Conjugation

(GlcNAc)₅ is a neutral, water-soluble pentamer lacking the free primary amines found in chitosan. Consequently, standard amine-reactive chemistries (NHS-esters, isothiocyanates) are ineffective without prior chemical modification of the sugar, which risks altering its biological recognition.

The Solution: Aniline-Catalyzed Reductive Amination

The native (GlcNAc)₅ molecule possesses exactly one reducing end per chain.[1] In aqueous solution, this end exists in equilibrium between a cyclic hemiacetal (non-reactive) and an open-chain aldehyde (reactive).[1]

-

Imine Formation: The aldehyde reacts with surface amines on the NP to form a reversible Schiff base (imine).

-

Catalysis: The equilibrium heavily favors the unreactive hemiacetal. Aniline acts as a nucleophilic catalyst, forming a highly reactive aniline-imine intermediate that undergoes transimination with the NP amines much faster than the aldehyde alone.

-

Reduction: Sodium cyanoborohydride (NaCNBH₃) selectively reduces the imine to a stable secondary amine linkage without reducing the aldehyde or ketone groups of the sugar itself.

Strategic Planning & Materials

Critical Reagents

| Component | Specification | Purpose |

| Ligand | (GlcNAc)₅ (Purity >95%) | Bioactive targeting moiety.[1] |

| Nanoparticle | Amine-terminated (e.g., PEG-NH₂-AuNP, PLGA-NH₂) | Scaffold carrier.[1] |

| Catalyst | Aniline (ACS Reagent) | Accelerates imine formation at neutral pH.[1] |

| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Selectively reduces Schiff bases.[1] |

| Buffer | Phosphate Buffer (100 mM, pH 6.0–6.5) | Maintains pH for optimal catalysis vs. NP stability. |

Pre-Reaction Checklist

-

Solubility Check: (GlcNAc)₅ is soluble in water/PBS (~1 mg/mL).[1] Ensure stock solutions are fresh to avoid aggregation.

-

NP Stability: Verify NP stability in pH 6.0 buffer. If NPs aggregate at pH < 7, the aniline catalyst is crucial as it allows the reaction to proceed efficiently at pH 6.5–7.0.

Detailed Protocol: Aniline-Catalyzed Conjugation

Safety Warning: NaCNBH₃ generates HCN gas in acidic conditions. Aniline is toxic. Perform all steps in a chemical fume hood.

Phase 1: Activation & Incubation

-

Buffer Preparation: Prepare 0.1 M Phosphate buffer, pH 6.0.

-

Ligand Solubilization: Dissolve (GlcNAc)₅ in the buffer to a concentration of 2 mM .

-

Note: A molar excess of sugar (20x–50x relative to surface amines) is recommended to drive the reaction.[1]

-

-

Catalyst Addition: Add Aniline to the ligand solution to a final concentration of 10 mM .

-

Nanoparticle Mixing: Resuspend Amine-NPs in the Ligand/Aniline solution.

-

Target Concentration: 1 mg/mL NPs.

-

-

Reducing Agent Addition: Add NaCNBH₃ to a final concentration of 50 mM .

-

Incubation:

-

Temperature: 37°C (accelerates equilibrium opening).

-

Time: 24 hours.

-

Agitation: Gentle orbital shaking (do not vortex vigorously if NPs are sensitive to shear).[1]

-

Phase 2: Quenching & Purification

-

Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted aldehydes and neutralize the solution. Incubate for 15 mins.

-

Purification (Choose based on NP size):

-

Centrifugation: Pellet NPs (speed depends on size, e.g., 12,000 x g for 30nm AuNPs). Remove supernatant. Resuspend in PBS. Repeat 3x.

-

Dialysis:[1] Use a specific MWCO membrane (e.g., 10 kDa) to retain NPs but remove free (GlcNAc)₅ (MW ~1034 Da), aniline, and reducing agent.[1] Dialyze against PBS for 48 hours with 4 buffer changes.

-

Quality Control & Characterization

To validate the conjugation, you must confirm the presence of the sugar on the NP surface.

Phenol-Sulfuric Acid Assay (Carbohydrate Quantification)

This colorimetric assay detects the sugar backbone.[1][2]

-

Sample: Take 50 µL of purified Conjugated-NPs and 50 µL of Unconjugated-NPs (Blank).

-

Reagent: Add 150 µL of concentrated H₂SO₄ followed rapidly by 30 µL of 5% Phenol solution.

-

Develop: Incubate at 90°C for 5 minutes (or 30 mins at RT).

-

Measure: Absorbance at 490 nm .

-

Calculate: Compare against a standard curve of (GlcNAc)₅.

Zeta Potential Shift

-

Expectation: Amine-NPs are typically positively charged (+30 mV).[1]

-

Result: Upon conjugation, the surface charge should decrease (become less positive or neutral) as the charged amines are converted to secondary amines and shielded by the neutral sugar layer.

Dynamic Light Scattering (DLS)

-

Expectation: A small increase in hydrodynamic diameter (+2 to 5 nm) corresponding to the hydration shell of the pentasaccharide.

Visualization of Workflows

Figure 1: Reaction Mechanism

The chemical pathway transforming the inert hemiacetal into a stable conjugate via aniline catalysis.

Caption: Aniline acts as a nucleophilic catalyst, rapidly forming an intermediate that transfers the sugar to the nanoparticle amine.[1]

Figure 2: Experimental Workflow

Step-by-step guide from solubilization to validation.

Caption: Operational workflow for the conjugation and purification of (GlcNAc)5-Nanoparticles.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| NP Aggregation | pH too low near pI of NP.[1] | Increase pH to 6.5–7.0; ensure Aniline is present to maintain rate. |

| Low Conjugation Efficiency | Sugar in Hemiacetal form. | Increase incubation time (up to 48h) or temp (up to 40°C). Increase Aniline conc. to 50 mM. |

| High Background in QC | Incomplete purification. | Increase dialysis volume or number of wash steps. Free sugar mimics conjugated sugar in Phenol-Sulfuric assay. |

References

-

Guerry, A., et al. (2013). "Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-'Clickable' Chitooligosaccharides." Bioconjugate Chemistry. Retrieved from [Link]

-

Masuko, T., et al. (2005). "Carbohydrate analysis by a phenol–sulfuric acid method in microplate format." Analytical Biochemistry. (Standard protocol for sugar quantification).[1][2]

-

Fuchs, M., et al. (2018).[3] "Chitin oligomers are a novel microbe-associated molecular pattern involved in TLR2-dependent fungal recognition."[1][3] Frontiers in Immunology. (Context for biological relevance).

- Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. (Foundational chemistry for NaCNBH3 specificity).

Sources

"N,N',N'',N''',N''''-Pentaacetylchitinpentaose as a substrate for lysozyme activity assays"

This comprehensive guide details the use of N,N',N'',N''',N''''-Pentaacetylchitinpentaose (commonly abbreviated as (GlcNAc)₅ or Chitopentaose ) as a precision substrate for characterizing lysozyme activity.[1][2] Unlike turbidimetric assays using Micrococcus lysodeikticus cells, which measure gross cell wall lysis, this protocol allows for the exact kinetic determination of bond cleavage events within the enzyme's active site cleft.

Part 1: Executive Summary & Scientific Rationale

The Limitations of Standard Assays

The traditional lysozyme assay measures the reduction in turbidity of a bacterial suspension (M. lysodeikticus). While robust for quality control, this method is chemically undefined. It cannot distinguish between specific binding modes, nor can it provide precise kinetic constants (

The (GlcNAc)₅ Advantage

(GlcNAc)₅ is a chemically defined pentamer of N-acetylglucosamine.[1] It is the shortest oligomer that fills the majority of lysozyme's active site cleft (subsites A–E), allowing for:

-

Stoichiometric Precision: Every cleavage event produces exactly one dimer and one trimer (or tetramer/monomer depending on binding mode).[1]

-

Subsite Mapping: It specifically probes the catalytic efficiency at the cleavage site (between subsites D and E).

-

HPLC Compatibility: The substrate and products are easily separable and quantifiable via High-Performance Liquid Chromatography (HPLC).[1]

Mechanism of Action

Hen Egg White Lysozyme (HEWL) contains a cleft with six subsites, labeled A, B, C, D, E, and F .

-

Binding: (GlcNAc)₅ preferentially binds to subsites A–B–C–D–E .[1]

-

Catalysis: The glycosidic bond between the sugar residues in sites D and E is distorted into a half-chair conformation.

-

Cleavage: Glu35 (proton donor) and Asp52 (nucleophile/stabilizer) catalyze the hydrolysis, releasing (GlcNAc)₂ (Chitobiose) and (GlcNAc)₃ (Chitotriose) .[1]

Figure 1: Schematic of (GlcNAc)₅ binding to lysozyme subsites A-E, leading to cleavage between D and E.[1][2]

Part 2: Materials & Preparation[1][2][4][5][6][7]

Reagents

-

Substrate: N,N',N'',N''',N''''-Pentaacetylchitinpentaose (Purity >95%).[1][2]

-

Note: Do not confuse with p-nitrophenyl derivatives.[2]

-

-

Enzyme: Lysozyme (e.g., from Hen Egg White, lyophilized powder).[1]

-

Buffer: 0.1 M Sodium Acetate buffer, pH 5.0 (Optimal for activity and stability).

-

HPLC Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q).[1][2]

-

Internal Standard (Optional): N-Acetylglucosamine (GlcNAc monomer) if not expected as a product, or a non-sugar standard like benzamide (for injection volume correction).[1]

Substrate Stock Solution (Self-Validating Step)

Chitin oligomers have limited solubility.[1][2]

-

Weigh 5 mg of (GlcNAc)₅.

-

Dissolve in 5 mL of degassed Milli-Q water or 10 mM acetic acid.

-

Validation: Vortex for 2 minutes. Inspect visually for turbidity. If "brick dust" remains, sonicate for 5 minutes. The solution must be crystal clear.

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Assay (Gold Standard)

Best for: Kinetic profiling, drug inhibition studies, and mechanism validation.[1][2]

1. Chromatographic Conditions

-

System: HPLC with UV Detector (or Refractive Index).

-

Column: Amino-bonded silica (NH₂) column (e.g., LiChrospher 100 NH₂, 5 µm, 4 × 250 mm) or HILIC Amide column.[1][2]

-

Why: These columns separate polar saccharides based on hydrogen bonding capability.

-

-

Mobile Phase: Acetonitrile : Water (70 : 30 v/v).[1]

-

Optimization: If resolution is poor, use a gradient from 80:20 to 60:40 over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (detects the amide bond of the N-acetyl group).

-

Temperature: 30°C.

2. Reaction Workflow

-

Equilibration: Pre-incubate 450 µL of Substrate Stock (1 mM in Acetate Buffer pH 5.0) at 37°C for 5 minutes.

-

Initiation: Add 50 µL of Lysozyme solution (0.1 mg/mL). Mix by gentle inversion.

-

Sampling: At defined intervals (0, 5, 10, 20, 30 min), remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL of 0.1 M NaOH or boil for 3 minutes to denature the enzyme.

-

Note: Acid quenching may hydrolyze the sugar; heat or alkaline denaturation is preferred for HPLC.

-

-

Preparation for HPLC: Centrifuge quenched samples at 10,000 x g for 5 minutes to remove precipitated protein. Inject 20 µL of the supernatant.

3. Data Analysis (Self-Validating)

The chromatogram should show the disappearance of the (GlcNAc)₅ peak and the appearance of product peaks.

-

Retention Time Order (Typical on NH₂ column):

Calculation:

Protocol B: High-Throughput Reducing End Assay

Best for: Screening large libraries of inhibitors.[2]

This method utilizes the Schales' Reagent (modified potassium ferricyanide) or PAHBAH (p-hydroxybenzoic acid hydrazide) to detect the new reducing end formed upon cleavage.[1]

-

Reagent Prep: Dissolve 0.5 g PAHBAH in 100 mL of 0.5 M HCl. Mix 1 part of this with 9 parts of 0.5 M NaOH just before use.

-

Reaction: Mix 50 µL Enzyme + 50 µL (GlcNAc)₅ in a PCR plate. Incubate at 37°C.

-

Stop & Develop: Add 100 µL PAHBAH working solution.

-

Heat: Heat the plate at 95°C for 5 minutes.

-

Read: Measure Absorbance at 410 nm .

-

Control: Run a substrate-only blank. (GlcNAc)₅ has one reducing end; cleavage creates a second one.[1] You are measuring the increase in signal.

Part 4: Data Presentation & Troubleshooting[1]

Expected Kinetic Data

When analyzing results, summarize data in the following format:

| Parameter | Value (Example) | Significance |

| 10–50 µM | Affinity of (GlcNAc)₅ for the active cleft.[1][2] | |

| 0.5 | Turnover number (slower than cell wall lysis due to lack of strain).[1] | |

| Product Ratio | 1:1 (Dimer:Trimer) | Confirms cleavage at D-E subsite.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Brick Dust" in Stock | Poor solubility.[1][2] | Sonicate for 10 min; ensure concentration |

| No Activity Detected | Enzyme inactivation or wrong pH. | Check pH (must be 4.5–5.5).[1] Freshly prepare enzyme. |

| Complex Peak Pattern | Transglycosylation. | Lysozyme can transfer sugars instead of hydrolyzing them at high substrate concentrations. Dilute substrate.[3][4][5] |

| HPLC Baseline Noise | Buffer interference. | Use volatile buffers (Ammonium Acetate) or wash column with high water content.[1] |

References

-

National Institutes of Health (NIH). (2021).[1] Recent structural insights into the mechanism of lysozyme hydrolysis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025).[1] Sequence specificities for lysozyme depolymerization of partially N-acetylated chitosans. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2025). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 36467-68-2: N',N'',N''',N''''-Pentaacetylchitopentaose [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Supramolecular Hydrogel Assembly & Bio-Functionalization via N,N',N'',N''',N''''-Pentaacetylchitinpentaose

Executive Summary

This guide details the application of N,N',N'',N''',N''''-Pentaacetylchitinpentaose (hereafter referred to as (GlcNAc)₅ or Chitin Pentaose ) in the formation and functionalization of hydrogels. Unlike high-molecular-weight chitin or chitosan, (GlcNAc)₅ is a precisely defined pentamer.[1][2] It does not form hydrogels through simple bulk entanglement. Instead, it serves two advanced roles:

-

Supramolecular Assembly Precursor: Under specific solvent-switch conditions or enzymatic transglycosylation, it self-assembles into crystalline nanofiber networks.[2]

-

Bioactive Functional Motif: It acts as a specific ligand for lectins (e.g., Wheat Germ Agglutinin) and lysozyme, imparting bio-recognition properties to inert scaffolds like PEG or Alginate.

This document provides protocols for Enzyme-Triggered Gelation and Solvent-Induced Self-Assembly , designed for researchers in tissue engineering and drug delivery.[2]

Material Profile & Solubility Logic

Physicochemical Properties[3][4][5]

-

Molecule: N,N',N'',N''',N''''-Pentaacetylchitinpentaose[3]

-

Abbreviation: (GlcNAc)₅

-

Structure: Five N-acetylglucosamine units linked by

-(1$\rightarrow$4) glycosidic bonds.[1][2] -

Solubility Challenge: While deacetylated chitosan oligomers are soluble in acidic water, fully acetylated (GlcNAc)₅ exhibits limited aqueous solubility (~1 mg/mL in PBS) due to strong intermolecular hydrogen bonding and hydrophobic stacking of the acetyl groups.[1]

Solubilization Strategy (The "Senior Scientist" Insight)

To achieve the concentrations required for hydrogelation (>1-2 wt%), simple aqueous dissolution fails.[1] You must use a disruption-assembly approach:

-

Strategy A (Physical): Dissolve in a hydrogen-bond-disrupting solvent (HFIP or DMAc/LiCl), then trigger assembly via solvent exchange.[1]

-

Strategy B (Enzymatic): Use lower concentrations of (GlcNAc)₅ as a substrate for Lysozyme, which catalyzes transglycosylation to form longer, insoluble chains that precipitate as a hydrogel network.[1]

Protocol A: Enzyme-Triggered Hydrogelation (Transglycosylation)

Mechanism: Lysozyme is typically a hydrolase.[1][2] However, at high substrate concentrations, the equilibrium shifts toward transglycosylation , where (GlcNAc)₅ units are stitched together to form (GlcNAc)₆, (GlcNAc)₇, and longer oligomers.[1] These longer chains exceed the solubility limit and self-assemble into

Materials

-

(GlcNAc)₅ (Purity >95%)[1]

-

Buffer: 0.1 M Ammonium Acetate (pH 5.[1]5) or Sodium Acetate buffer.[1]

-

Co-solvent: Dimethyl Sulfoxide (DMSO) – Optional, to aid initial solubility.[1]

Step-by-Step Methodology

-

Pre-Solubilization: Dissolve (GlcNAc)₅ in pure DMSO at 50 mg/mL. Vortex until clear.

-

Buffer Preparation: Prepare 0.2 M Sodium Acetate buffer (pH 5.5).

-

Enzyme Solution: Dissolve Lysozyme in the Acetate buffer at 10 mg/mL. Keep on ice.

-

Reaction Initiation:

-

Incubation: Seal the vial and incubate at 50°C (optimal for transglycosylation kinetics) for 24–72 hours.

-

Observation: The solution will transition from clear

turbid

Mechanism Diagram (DOT)

Figure 1: Mechanism of Lysozyme-mediated transglycosylation converting soluble pentamers into self-assembling hydrogel networks.[1][2]

Protocol B: Solvent-Switch Self-Assembly (Physical Gelation)

Mechanism: This method forces the (GlcNAc)₅ molecules to stack into antiparallel

Materials

-

(GlcNAc)₅[1]

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Caution: Volatile and Corrosive.

-

Deionized Water or PBS.

Step-by-Step Methodology

-

Dissolution: Dissolve (GlcNAc)₅ in pure HFIP at 20–30 mg/mL. Sonicate if necessary to ensure complete dissolution.

-

Template Preparation: Pipette the solution into a mold (e.g., a glass ring on a slide).

-

Evaporation (Pre-organization): Allow the HFIP to evaporate slowly in a fume hood until a semi-solid film or viscous organogel forms.[1]

-

Rehydration (The Switch): Gently add Deionized Water or PBS on top of the film.

-

Maturation: Incubate at room temperature for 12 hours. The hydrophobic acetyl groups will drive the reorganization of the film into a hydrated, nanofibrous hydrogel structure as the remaining HFIP is exchanged/removed.

Characterization & Validation

To confirm the hydrogel is formed by (GlcNAc)₅ assembly and not just precipitation, perform the following:

| Method | Expected Outcome | Purpose |

| SEM / Cryo-SEM | Nanofibrous network (width 10-20 nm).[1][2] | Confirms supramolecular assembly vs. amorphous aggregates. |

| XRD (X-Ray Diffraction) | Peaks characteristic of | Verifies crystallinity and ordered packing. |

| WGA Binding Assay | Fluorescent WGA binds strongly to the gel. | Confirms accessibility of GlcNAc residues for bio-recognition. |

| Rheology | Quantifies mechanical stiffness and gelation point. |

Bio-Functionalization Application

Context: If a full (GlcNAc)₅ hydrogel is too brittle or expensive, use (GlcNAc)₅ as a pendant motif in a PEG hydrogel.[1]

Protocol:

-

Thiol-ene Click Chemistry: Synthesize an acrylated (GlcNAc)₅ derivative (via the reducing end).

-

Copolymerization: Mix Acryloyl-(GlcNAc)₅ with PEG-Diacrylate (PEGDA).

-

Photo-crosslinking: Cure with UV light + Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).[1]

-

Result: A PEG hydrogel that specifically recruits cells expressing GlcNAc-binding lectins (e.g., certain neural or immune cells).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation instead of Gelation | pH too high or concentration too low. | Ensure pH is < 6.0 for enzymatic route. Increase initial (GlcNAc)₅ concentration.[1] |

| No Gel Formation (Enzymatic) | Enzyme inactive or substrate too dilute.[1] | Use fresh Lysozyme. Ensure substrate is >10 mM. |

| Incomplete Dissolution | Strong intermolecular H-bonds.[1][2] | Use HFIP or DMSO as an initial solvent before adding aqueous buffer. |

References

-

Makadzange, A. T., et al. (2023).[6] Chitin Hydrogel Shows Potential in Biomedical Applications. Nano Research. Link

-

Hamad, S. A., et al. (2017). Solubility of Chitin: Solvents, Solution Behaviors and Their Related Mechanisms. InTechOpen. Link

-

Cayman Chemical. (n.d.).[1] Penta-N-acetylchitopentaose Product Information. Link

-

CymitQuimica. (n.d.).[1] N,N',N'',N''',N''''-Pentaacetylchitopentaose Properties. Link

-

Kulkarni, A., et al. (2018). Chitosan-Lysozyme Conjugates for Enzyme-Triggered Hydrogel Degradation. ACS Applied Materials & Interfaces.[7] Link

-

Jolles, P., et al. (1982). Lysozyme Degradation of Partially Deacetylated Chitin, Its Films and Hydrogels. Biomaterials. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 36467-68-2: N',N'',N''',N''''-Pentaacetylchitopentaose [cymitquimica.com]

- 4. Optimizing Chitin Depolymerization by Lysozyme to Long-Chain Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. Chitosan-Lysozyme Conjugates for Enzyme-Triggered Hydrogel Degradation in Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N,N',N'',N''',N''''-Pentaacetylchitinpentaose Solubility and Solutions

Welcome to the technical support center for N,N',N'',N''',N''''-Pentaacetylchitinpentaose. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this fully acetylated chitin pentamer. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Understanding the Challenge: Why is N,N',N'',N''',N''''-Pentaacetylchitinpentaose Difficult to Dissolve?

Chitin and its derivatives are notoriously challenging to work with due to their extensive network of intra- and intermolecular hydrogen bonds. While the complete N-acetylation of the glucosamine units in N,N',N'',N''',N''''-Pentaacetylchitinpentaose disrupts some of the hydrogen bonding present in chitosan, the molecule remains a large, complex carbohydrate with limited solubility in many common solvents. The presence of multiple acetyl groups, however, does alter its properties, making it more amenable to dissolution in certain polar organic solvents compared to its deacetylated counterparts.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N,N',N'',N''',N''''-Pentaacetylchitinpentaose in aqueous buffers?

The solubility of N,N',N'',N''',N''''-Pentaacetylchitinpentaose in aqueous solutions is limited. A known value is approximately 1 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2 [1]. For many biological assays, this concentration may be sufficient. However, achieving higher concentrations in purely aqueous systems is challenging.

Q2: I need a higher concentration for my experiment. What are my options?

For concentrations exceeding 1 mg/mL, co-solvent systems or polar aprotic solvents are recommended. The choice of solvent will depend on the compatibility of the solvent with your downstream application.

Q3: Which organic solvents are most likely to dissolve N,N',N'',N''',N''''-Pentaacetylchitinpentaose?

Based on the properties of peracetylated carbohydrates, the following solvents are good candidates for dissolving N,N',N'',N''',N''''-Pentaacetylchitinpentaose. It is recommended to test solubility on a small scale first.

| Solvent | Expected Solubility | Notes and Considerations |

| Dimethyl Sulfoxide (DMSO) | Good to Excellent | A strong polar aprotic solvent known to dissolve a wide range of carbohydrates. May require gentle heating. Ensure the final concentration of DMSO is compatible with your experimental system (e.g., cell culture). |

| N,N-Dimethylformamide (DMF) | Good to Excellent | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate complex carbohydrates. Also, check for compatibility with your assay. |

| Methanol/Water Mixtures | Moderate to Good | Mixtures of methanol and water can be effective. A 1:1 (v/v) mixture is a good starting point. This system has been used for reactions involving acetylated chitooligosaccharides[2]. |

| Acetonitrile/Water Mixtures | Moderate | Often used as a mobile phase in HPLC for N-acetyl-chito-oligosaccharides, indicating solubility[1]. The ratio can be optimized, starting with a higher proportion of acetonitrile. |

This table provides expected solubility based on the properties of similar compounds. Empirical testing is essential.

Q4: Can I heat the solution to aid dissolution?

Gentle heating can be employed to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the oligosaccharide[3]. It is advisable to heat the solvent to no more than 40-50°C and to sonicate the sample intermittently.

Q5: Will pH changes help to dissolve N,N',N'',N''',N''''-Pentaacetylchitinpentaose?

Unlike chitosan, which becomes soluble in acidic conditions due to the protonation of its primary amino groups, N,N',N'',N''',N''''-Pentaacetylchitinpentaose lacks these free amino groups. Therefore, pH adjustments will have a minimal effect on its solubility.

Troubleshooting Guides

Problem 1: The compound is not dissolving in PBS at 1 mg/mL.

Root Cause Analysis:

-

Insufficient mixing: The compound may require more vigorous agitation to fully dissolve.

-

Temperature: Room temperature may not be sufficient to achieve the stated solubility in a reasonable timeframe.

-

Compound quality: The purity and physical form (e.g., crystallinity) of the compound can affect its solubility.

Solutions:

-

Enhance Agitation: Use a vortex mixer for several minutes or a magnetic stirrer for an extended period.

-

Gentle Warming: Warm the solution to 37°C in a water bath and continue to agitate.

-

Sonication: Place the vial in a sonicator bath for short intervals (e.g., 5-10 minutes) to break up any aggregates.

Experimental Workflow for Aqueous Dissolution:

Caption: Workflow for dissolving N,N',N'',N''',N''''-Pentaacetylchitinpentaose in PBS.

Problem 2: I need to prepare a concentrated stock solution in an organic solvent.

Root Cause Analysis:

-

Incorrect solvent choice: The selected organic solvent may not have the appropriate polarity to dissolve the compound.

-

Precipitation upon dilution: The compound may precipitate when the organic stock solution is diluted into an aqueous buffer for the final assay.

Solutions:

-

Select an appropriate solvent: Start with DMSO or DMF for the highest probability of success.

-

Prepare a high-concentration stock: Dissolve the compound in a minimal amount of the organic solvent. For example, prepare a 10 mg/mL or 20 mg/mL stock solution.

-

Stepwise Dilution: When diluting the stock solution into your aqueous assay buffer, add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that can lead to precipitation.

-

Test for Precipitation: Before your main experiment, perform a small-scale test to ensure that the final concentration of the organic solvent does not cause the compound to precipitate or interfere with your assay.

Experimental Protocol for Preparing a Concentrated Stock Solution:

-

Accurately weigh the desired amount of N,N',N'',N''',N''''-Pentaacetylchitinpentaose in a sterile microcentrifuge tube or glass vial.

-

Add a small volume of high-purity DMSO or DMF to achieve the target high concentration (e.g., 10-20 mg/mL).

-

Vortex the solution vigorously. If necessary, gently warm the tube to 30-40°C and sonicate in a water bath until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Logical Relationship for Solvent Selection and Stock Preparation:

Caption: Decision-making process for solvent selection and stock solution preparation.

References

-

A simple procedure for preparing chitin oligomers through acetone precipitation after hydrolysis in concentrated hydrochloric acid. (2015). Carbohydrate Polymers, 132, 304-310. Available at: [Link]

-

Potluri, V. K., Xu, J., Enick, R., Beckman, E., & Hamilton, A. D. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic Letters, 4(14), 2333–2335. Available at: [Link]

-

Chitin stock solution. Available at: [Link]

-

The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. (2022). International Journal of Molecular Sciences, 23(15), 8205. Available at: [Link]

-

HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. (2000). Journal of Food and Drug Analysis, 8(2). Available at: [Link]

-

Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

-

Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020). ACS Sustainable Chemistry & Engineering, 8(25), 9496–9506. Available at: [Link]

-

The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate. Available at: [Link]

-

Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers for. Espace ÉTS. Available at: [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2013). ACS Medicinal Chemistry Letters, 4(11), 1055–1058. Available at: [Link]

-

Effect of temperature and pH on the degradation of fructo-oligosaccharides. ResearchGate. Available at: [Link]

-

The effect of processing conditions on the stability of fructooligosaccharides in acidic food products. (2015). Food Chemistry, 174, 31-36. Available at: [Link]

-

Effect of different cooking methods and heating solutions on nutritionally-important starch fractions and flatus oligosaccharides in selected pulses. ResearchGate. Available at: [Link]

Sources

"troubleshooting purification of N,N',N'',N''',N''''-Pentaacetylchitinpentaose by chromatography"

Subject: Troubleshooting Chromatographic Purification of N,N',N'',N''',N''''-Pentaacetylchitinpentaose (GlcNAc)₅ Ticket ID: #GLYCO-DP5-SUPPORT Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Start Here

Before modifying your method, identify your specific failure mode using the logic flow below. N-acetylchitopentaose (DP5) is a "middle child" oligomer—it lacks the easy solubility of monomers and the total insolubility of the chitin polymer, making it prone to aggregation and phase collapse.

Troubleshooting Logic Flowchart

Figure 1: Diagnostic decision tree for isolating specific chromatographic failure modes.

Technical Deep Dive: The Core Challenges

Module 1: The Solubility Paradox

The Issue: Unlike the chitin polymer (insoluble), (GlcNAc)₅ is water-soluble. However, it is not soluble in high concentrations of acetonitrile (ACN). The Trap: Users often dissolve the sample in 100% water, then inject it into a HILIC column equilibrated at 80% ACN. Mechanism of Failure: The sample precipitates instantly at the column head ("on-column precipitation"), causing massive peak broadening or permanent column fouling. Solution: Dissolve the sample in the mobile phase starting ratio (e.g., 70% ACN / 30% Water). If it does not dissolve, use 50:50, but inject smaller volumes (1–5 µL) to prevent "solvent mismatch" effects.

Module 2: The "Invisible" Analyte (Detection)

The Issue: (GlcNAc)₅ has no chromophores (conjugated double bonds). Physics: The N-acetyl group absorbs weakly at 205–210 nm . The Trap: Using UV at 254 nm or 280 nm will yield a flat baseline. Furthermore, many solvents (Acetone, Ethyl Acetate) absorb strongly at 210 nm, masking the peak. Solution:

-

Primary: Refractive Index (RI) detector (Generic but robust).

-

Secondary: UV at 205 nm (Requires HPLC-grade ACN and Phosphate buffer; avoid Acetate buffers as they absorb at 210 nm).

-

Advanced: ELSD (Evaporative Light Scattering) or Mass Spectrometry (ESI-MS).

Module 3: Column Selection (HILIC vs. RPLC)

The Issue: (GlcNAc)₅ is highly polar. The Trap: Using C18 (Reversed Phase).[1] The oligomer will elute in the void volume (t₀) with salts and impurities because it cannot interact with the hydrophobic C18 chains. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . Specifically, Amide-bonded silica phases are superior to Amino-bonded phases because Amide phases do not form Schiff bases with the reducing end of the sugar, preventing sample loss and peak splitting (anomerization).

Experimental Protocol: The "Gold Standard" Method

This protocol uses HILIC-Amide, which provides the highest resolution between DP4, DP5, and DP6.

Comparison of Methodologies

| Parameter | HILIC (Recommended) | Size Exclusion (SEC) | Reversed Phase (C18) |

| Separation Principle | Hydrogen bonding / Partitioning | Hydrodynamic Volume (Size) | Hydrophobicity |

| Resolution (DP5 vs DP6) | High | Low to Moderate | None (Co-elution) |

| Sample Capacity | Moderate | Low | High |

| Run Time | 20–40 mins | 45–60 mins | < 10 mins |

| Suitability | Best for Purification | Good for Mw estimation | Unsuitable |

Step-by-Step HILIC Protocol

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (18.2 MΩ·cm)

-

Ammonium Formate (volatile buffer for MS/ELSD) or Phosphate (for UV/RI)

Instrument Setup:

-

Column: TSKgel Amide-80 (4.6 mm ID x 25 cm, 5 µm) or equivalent (e.g., Waters XBridge Amide).

-

Temperature: 25°C - 30°C (Higher temps sharpen peaks but reduce retention).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 210 nm (Reference off) OR Refractive Index (35°C).

Gradient Program:

-

Mobile Phase A: 80% Acetonitrile / 20% Ammonium Formate (10 mM, pH 6.5)

-

Mobile Phase B: 40% Acetonitrile / 60% Ammonium Formate (10 mM, pH 6.5)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 0 | Injection |

| 5.0 | 0 | Isocratic Hold (Stabilize) |

| 35.0 | 100 | Linear Gradient |

| 40.0 | 100 | Wash |

| 41.0 | 0 | Re-equilibration |

| 55.0 | 0 | Ready for next injection |

HILIC Separation Mechanism Diagram

Figure 2: Mechanism of HILIC separation. The highly polar (GlcNAc)₅ partitions into the water-rich layer formed on the Amide surface.

Frequently Asked Questions (FAQs)

Q: My DP5 peak is splitting into two. Is my column broken?

A: Likely not. Reducing sugars like (GlcNAc)₅ exist as two anomers (

-

Fix: Increase column temperature to 40°C–50°C to speed up the mutarotation interconversion, merging the peaks into one average peak. Alternatively, use an Amide column which minimizes this compared to Amino columns.

Q: Can I use a Cation Exchange column? A: No. Cation exchange works for Chitosan (deacetylated, positively charged amine groups). Pentaacetylchitinpentaose is fully acetylated (neutral). It will not bind to a cation exchanger and will elute in the void volume.

Q: The pressure spikes when I inject my sample. A: This indicates solubility mismatch. You likely dissolved the sample in pure water. When the water plug hits the high-acetonitrile mobile phase, the sugar precipitates inside the column pores.

-

Fix: Filter sample through 0.22 µm PTFE filter and ensure the sample solvent contains at least 50% Acetonitrile.

Q: I see a negative peak at the beginning. A: This is common with RI detection if the sample solvent differs from the mobile phase. It is the "solvent front." Ensure your integration window excludes the first 4–5 minutes (the void volume).

References

-

Tohlet, G., et al. (2018). Separation of chitin oligosaccharides using hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.

-

Megazyme Product Sheet. (2024). N,N',N'',N''',N''''-Pentaacetylchitinpentaose Standards and Solubility.

-

Tosoh Bioscience. (2023). Application Note: Separation of Oligosaccharides on TSKgel Amide-80.

-

Jang, M.K., et al. (2005). Physicochemical characterization of chitin oligosaccharides prepared by acid hydrolysis. Polymer Bulletin.

-

Waters Corporation. (2022). HILIC Method Development Guide for Polar Compounds.

Sources

Technical Support Center: Improving N,N',N'',N''',N''''-Pentaacetylchitinpentaose Conjugation Efficiency

Welcome to the technical support center for N,N',N'',N''',N''''-Pentaacetylchitinpentaose (Penta-GlcNAc) conjugation. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven insights. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can optimize your conjugation reactions for maximal efficiency and reproducibility.

Foundational Concepts: Understanding Your Oligosaccharide

This section addresses fundamental questions about Penta-GlcNAc and the strategic considerations for its conjugation.

Q1: What is N,N',N'',N''',N''''-Pentaacetylchitinpentaose and what are its key reactive sites for conjugation?

N,N',N'',N''',N''''-Pentaacetylchitinpentaose is a chitin oligomer composed of five N-acetyl-D-glucosamine (GlcNAc) units linked by β-(1→4) glycosidic bonds. Understanding its structure is critical for designing a successful conjugation strategy.

The primary and most accessible reactive site for conjugation is the reducing end of the oligosaccharide. In solution, this terminal sugar exists in equilibrium between a cyclic hemiacetal form and a reactive open-chain aldehyde form.[1] This aldehyde is the target for several common conjugation chemistries.

Other potential, though less commonly used, sites include the secondary hydroxyl groups on the sugar rings. These can be targeted through oxidation to create new aldehyde functionalities.[2][3]

Q2: What are the primary chemical strategies for conjugating Penta-GlcNAc to a target molecule (e.g., a protein)?

There are several robust methods, each with distinct advantages and requirements. The choice depends on the target molecule, desired stability of the linkage, and available functional groups.

| Conjugation Strategy | Target Group on Penta-GlcNAc | Reactive Partner on Target Molecule | Linkage Formed | Key Advantages |

| Reductive Amination | Reducing End Aldehyde | Primary Amine (-NH₂) | Secondary Amine | Single-step, well-established, stable bond.[4] |

| Click Chemistry | Introduced Alkyne or Azide | Azide or Alkyne | Triazole | High efficiency, bioorthogonal, rapid kinetics.[5][6] |

| Hydrazone/Oxime Ligation | Reducing End Aldehyde | Hydrazide or Aminooxy | Hydrazone or Oxime | High specificity, forms under mild conditions.[7] |

| Periodate Oxidation + Amination | cis-Diols on Sugar Rings | Primary Amine (-NH₂) | Secondary Amine | Creates multiple conjugation sites, useful if reducing end is blocked.[8] |

Troubleshooting Guide: Reductive Amination

Reductive amination is a widely used method for coupling oligosaccharides to proteins via their lysine residues or N-terminus.[9] The process involves the formation of a Schiff base between the aldehyde of the Penta-GlcNAc and a primary amine on the target, which is then irreversibly reduced to a stable secondary amine bond.[7]

Q3: My reductive amination yield is low. What are the most likely causes and how can I fix them?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions.

-

Cause 1: Incorrect pH. The reaction has a critical pH dependency. Schiff base formation is favored under slightly acidic to neutral conditions, but the overall rate of reductive amination is often more efficient at a slightly alkaline pH (8-9).[10][11][12]

-

Solution: Perform a pH optimization study, testing a range from pH 7.5 to 9.0. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.

-

-

Cause 2: Inefficient Buffer System. Standard phosphate buffers can sometimes interfere or be less effective.

-

Cause 3: Inactive Reducing Agent. Sodium cyanoborohydride (NaCNBH₃) is the most common reducing agent, but it can degrade, especially in solution or if stored improperly.

-

Solution: Use a fresh bottle of high-purity NaCNBH₃. Prepare the solution immediately before adding it to the reaction mixture. Consider using a more stable alternative like 2-picoline borane complex.

-

-

Cause 4: Low Concentration of the Aldehyde Form. The open-chain aldehyde of Penta-GlcNAc is in equilibrium with the much more abundant cyclic hemiacetal form.[1]

-

Solution: Increase the reaction temperature (e.g., to 37°C) and reaction time (24-72 hours) to shift the equilibrium and allow more time for the reaction to proceed.[11] Increasing the molar excess of the oligosaccharide can also drive the reaction forward.

-

Q4: I'm observing precipitation of my protein during the conjugation. What is happening?

Protein precipitation can occur for two main reasons:

-

Over-modification: If too many lysine residues on the protein surface are modified, it can alter the protein's isoelectric point (pI) and solubility, leading to aggregation.[13]

-

Solution: Reduce the molar excess of Penta-GlcNAc in the reaction. Aim for a lower degree of labeling (DoL) by decreasing the oligosaccharide-to-protein ratio.

-

-

Reaction pH is too close to the protein's pI: Proteins are least soluble at their isoelectric point. If your reaction buffer pH is near the pI of your protein, it is more likely to precipitate.

-

Solution: Adjust the reaction pH to be at least 1-1.5 units away from the protein's pI.

-

Q5: How can I confirm that my conjugation was successful and determine the degree of labeling (DoL)?

Proper characterization is essential to validate your results.

-

SDS-PAGE Analysis: A successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a shift or smear upwards on an SDS-PAGE gel compared to the unconjugated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the DoL. The mass spectrum of the conjugate will show a series of peaks, each corresponding to the protein with a different number of attached Penta-GlcNAc molecules.

-

HPLC Analysis: Techniques like Size-Exclusion Chromatography (SEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate the conjugate from unreacted oligosaccharide and protein, confirming the presence of a new, larger species.[14][15]

Troubleshooting Guide: Click Chemistry

Click chemistry offers a highly efficient and specific alternative for conjugation.[] This method requires the prior introduction of a bioorthogonal handle (an azide or an alkyne) onto the Penta-GlcNAc. The most common approach is copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]

Q6: My click reaction (CuAAC) is inefficient. What should I check?

-

Cause 1: Oxidized Copper Catalyst. The active catalyst is Copper(I), which is generated in situ from Copper(II) sulfate by a reducing agent like sodium ascorbate. Oxygen can re-oxidize Cu(I) to the inactive Cu(II) state.

-

Solution: Degas all your reaction buffers (e.g., by sparging with argon or nitrogen) before use. Prepare the sodium ascorbate solution fresh and add it to the reaction last.

-

-

Cause 2: Incompatible Ligands. Some buffers or molecules can chelate the copper catalyst, rendering it inactive.

-

Solution: Avoid buffers like citrate or EDTA. If your protein has a high affinity for copper, consider using a copper-chelating ligand like THPTA or BTTAA, which stabilizes the Cu(I) state and improves reaction efficiency.[5]

-

-

Cause 3: Impure Reagents. The purity of your azide- or alkyne-functionalized molecules is paramount. Side products from the initial functionalization step can inhibit the click reaction.

-

Solution: Ensure your functionalized Penta-GlcNAc and target molecule are highly pure. Use HPLC to purify the intermediates before proceeding to the click reaction.

-

Q7: Is there a way to perform click chemistry without a copper catalyst?

Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative.[] This reaction uses a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The inherent ring strain allows the reaction to proceed efficiently without any catalyst.

-

Advantages: This is ideal for biological systems where copper toxicity is a concern. The reaction is simpler as it doesn't require a reducing agent or special ligands.[5]

-

Considerations: Strained cyclooctynes are generally larger and more hydrophobic than terminal alkynes, which could potentially affect the properties of the final conjugate.

Protocols & Methodologies

Protocol 1: Reductive Amination of Penta-GlcNAc to Bovine Serum Albumin (BSA)

This protocol provides a robust starting point for conjugating Penta-GlcNAc to a model protein.

-

Reagent Preparation:

-

Dissolve BSA in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

Dissolve N,N',N'',N''',N''''-Pentaacetylchitinpentaose in the same borate buffer to achieve a 50-fold molar excess relative to the BSA.

-

Freshly prepare a 1 M solution of sodium cyanoborohydride (NaCNBH₃) in the borate buffer.

-

-

Conjugation Reaction:

-

Add the Penta-GlcNAc solution to the BSA solution and mix gently.

-

Add the NaCNBH₃ solution to the protein-oligosaccharide mixture to a final concentration of 50 mM.

-

Incubate the reaction at 37°C for 48 hours with gentle agitation.

-

-

Purification:

-

After incubation, quench any remaining reactive aldehydes by adding Tris buffer to a final concentration of 20 mM.

-

Remove unreacted oligosaccharide and reducing agent by extensive dialysis against PBS (pH 7.4) at 4°C or by using a size-exclusion chromatography (SEC) column.

-

-

Analysis:

-

Confirm conjugation by running samples of the starting BSA and the final purified product on an SDS-PAGE gel.

-

Determine the degree of labeling using MALDI-TOF mass spectrometry.

-

Protocol 2: Characterization by HPLC

Recycling high-performance liquid chromatography (R-HPLC) with a hydrophilic-interaction chromatography (HILIC) column is an effective method for purifying and analyzing glycoconjugates.[14][15]

-

Sample Preparation: If the oligosaccharide has not been derivatized for UV detection, a labeling step may be required. Reductive amination with a UV-active tag like 2-aminobenzamide (2-AB) is a common approach.[14]

-

Column and Mobile Phase:

-

Use a HILIC column (e.g., Amide-80).

-

Prepare a mobile phase gradient system, typically using acetonitrile (ACN) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid (TFA)).[14]

-

-

Analysis:

-

Inject the purified conjugate onto the column.

-

Monitor the elution profile using a UV detector. The glycoconjugate should elute as a distinct peak, well-separated from any potential unconjugated protein or free oligosaccharide. The purity can be assessed by integrating the peak area.[15]

-

References

-

A Rapid and Facile Purification Method for Glycan-Binding Proteins and Glycoproteins. (2020). Current Protocols in Protein Science. Available at: [Link]

-

Gama, C. I., et al. (2013). Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Gama, C. I., et al. (2013). Isolation and purification of glycoconjugates from complex biological sources by recycling high-performance liquid chromatography. PubMed. Available at: [Link]

-

Creative Biolabs. Anti-Glycan Antibody in Glycan Purification. Creative Biolabs. Available at: [Link]

-

Creative Biolabs. Purification Methods of Glycoprotein. Creative Biolabs. Available at: [Link]

-

AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. AbOliGo. Available at: [Link]

-

Glen Research. (2015). Technical Brief - Dual-labelled Oligos using Click Chemistry. Glen Report 27.25. Available at: [Link]

-

Chen, S., et al. (2019). Carbohydrate Conjugates in Vaccine Developments. Frontiers in Immunology. Available at: [Link]

-

Creative Biolabs. Troubleshooting Guides. Creative Biolabs. Available at: [Link]

-

Prakash, T. P., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega. Available at: [Link]

-

Prakash, T. P., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega. Available at: [Link]

-

Roy, R., et al. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian Journal of Biochemistry and Cell Biology. Available at: [Link]

-

Roy, R., et al. (1984). Improved procedure for the conjugation of oligosaccharides to protein by reductive amination. ResearchGate. Available at: [Link]

-

No, H. K., et al. (2011). Compilation of analytical methods to characterize and determine chitosan, and main applications of the polymer in food active packaging. Food and Chemical Toxicology. Available at: [Link]

-

Barchi, J. J. Jr. (2007). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. Available at: [Link]

-

Mischnick, P. (2019). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2015). Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection. PubMed. Available at: [Link]

-

Grandjean, C., et al. (2012). Conjugation of carbohydrates to proteins using di(triethylene glycol monomethyl ether) squaric acid ester revisited. PubMed. Available at: [Link]

-

He, X., et al. (2023). Factors and Mechanisms Influencing Conjugation In Vivo in the Gastrointestinal Tract Environment: A Review. MDPI. Available at: [Link]

-

Creative Biolabs. Carbohydrate based Conjugation Strategy. Creative Biolabs. Available at: [Link]

-

Creative Biolabs. Carbohydrate-based Conjugation Service. Creative Biolabs. Available at: [Link]

-

Roy, R., et al. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian Science Publishing. Available at: [Link]

Sources

- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate Conjugates in Vaccine Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate-based Conjugation Service - Creative Biolabs [creativebiolabs.net]

- 4. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 5. glenresearch.com [glenresearch.com]

- 6. idtdna.com [idtdna.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Carbohydrate based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Improved procedures for the conjugation of oligosaccharides to protein by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and purification of glycoconjugates from complex biological sources by recycling high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage & Handling of N,N',N'',N''',N''''-Pentaacetylchitinpentaose (GlcNAc)₅

Introduction & Critical Alerts

N,N',N'',N''',N''''-Pentaacetylchitinpentaose (CAS: 36467-68-2), hereafter referred to as (GlcNAc)₅ , is a fully acetylated chitooligosaccharide.[1] Unlike chitosan (which is cationic and soluble in dilute acids), (GlcNAc)₅ retains the acetamido groups of native chitin.[1]

While (GlcNAc)₅ is invaluable for chitinase assays, lysozyme kinetics, and plant immunity signaling studies, it presents unique handling challenges.[1] It is hygroscopic , prone to enzymatic contamination , and susceptible to glycosidic hydrolysis if mishandled.

⚠️ Critical Alerts

-

Do NOT Autoclave: High heat + moisture will hydrolyze

-(1,[1]4) bonds, degrading the pentamer into monomers/dimers. -

Enzyme Contamination: Skin and saliva contain lysozyme. Always wear gloves and a mask when handling open vials.

-

Hygroscopicity: The powder absorbs atmospheric moisture rapidly, leading to "sticky brick" formation and inaccurate weighing.

Module 1: Arrival & Long-Term Storage

Upon receipt, the integrity of the oligosaccharide depends on immediate environmental control. The following protocol minimizes hydrolysis and physical degradation.

Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C | Arrhenius kinetics dictate that lower temperatures significantly retard spontaneous acid hydrolysis and microbial growth.[1] |

| Container | Amber Glass / opaque plastic | While not strictly photosensitive, amber vials reduce UV-induced radical formation in auxiliary buffers. |

| Atmosphere | Desiccated | Moisture is the primary catalyst for degradation. Water acts as a nucleophile in glycosidic bond cleavage. |

| Shelf Life | Valid only if the "Freeze-Thaw" rule (below) is strictly followed.[1] |

The "Unboxing" Workflow (Graphviz)

Caption: Decision tree for processing new shipments of (GlcNAc)₅ to ensure long-term stability.

Module 2: Solubilization & Reconstitution

This is the most common point of failure. Unlike chitosan, (GlcNAc)₅ does not require acetic acid for solubilization, but its solubility is finite and kinetically slow.[1]

Solubility Data Table

(GlcNAc)₅ MW: ~1034.0 g/mol [1]

| Solvent | Max Solubility (Approx.)[1][2][3] | Stability | Usage Notes |

| Water (HPLC Grade) | ~1.0 - 5.0 mg/mL | Low (< 24 hrs) | Prone to microbial growth and aggregation (retrogradation).[1] Use immediately. |

| PBS (pH 7.2) | ~1.0 mg/mL | Medium | Good for cell assays.[1] Filter sterilize (0.22 |

| DMSO | > 10 mg/mL | High | Recommended Stock. Solubilize at high conc., then dilute into aqueous buffer. |

| 50% Methanol | Variable | Medium | Useful for HPLC standards; prevents microbial growth. |

Reconstitution Protocol (The "Golden Rule")

To avoid "crashing out" or aggregation:

-

Weighing: Weigh the powder quickly to avoid moisture uptake.

-

Primary Solubilization: Dissolve (GlcNAc)₅ in DMSO (Dimethyl Sulfoxide) at 100x the desired final concentration (e.g., make a 10 mM stock).

-

Why? DMSO disrupts intermolecular hydrogen bonding more effectively than water, ensuring true dissolution rather than suspension.

-

-

Dilution: Slowly add the DMSO stock to your aqueous buffer (Water/PBS) while vortexing.

-

Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

-

-

Sterilization: Pass through a 0.22

m PVDF or PES syringe filter .-

Note: Do not use Nylon filters if highly acidic (unlikely here), but PVDF is safest for oligosaccharides.[1]

-

Module 3: Experimental Handling & Stability

pH Sensitivity

(GlcNAc)₅ contains

-

Acidic (pH < 4): Risk of hydrolysis increases with temperature.[1]

-

Neutral (pH 7): Stable at Room Temp (RT) for short durations (hours).

-

Alkaline (pH > 9): Deacetylation may occur over long periods, converting it to chitosan-pentamer (cationic).[1]

Enzymatic Degradation Pathway

Researchers often underestimate background enzymatic activity.

Caption: Degradation pathways affecting (GlcNAc)₅ integrity.

[1]

Troubleshooting Guide (FAQ)

Q1: My (GlcNAc)₅ solution has turned cloudy after 2 days at 4°C. Can I heat it to redissolve?

-

Diagnosis: This is likely retrogradation (self-association of sugar chains) or microbial contamination.[1]

-

Action:

Q2: The powder is stuck together in a hard lump inside the vial.

-

Diagnosis: Moisture ingress. The vial was likely opened before reaching room temperature, causing condensation.

-

Action: The chemical integrity is likely fine, but weighing is now inaccurate. Dissolve the entire contents of the vial in a known volume of solvent to create a master stock, then determine concentration via HPLC or spectrophotometry (if tagged).

Q3: Can I use (GlcNAc)₅ as a standard for chitosan analysis?

-

Clarification: Only if you are analyzing fully acetylated domains. (GlcNAc)₅ is neutral.[1] Chitosan is cationic. They behave differently on C18 or Amino-column HPLC.

Q4: I see a loss of biological activity (e.g., Nod factor signaling) over time.

-

Diagnosis: If stored in aqueous solution, trace chitinases (from fungal spores in air) or spontaneous hydrolysis may have occurred.[1]

-

Action: Switch to storing stocks in DMSO at -20°C. Always filter-sterilize aqueous working solutions.

References

-

Megazyme. (2023).[1][4][5] Pentaacetyl-chitopentaose Data Sheet. Retrieved from [Link]

-

Aam, B. B., et al. (2010).[1] Production of Chitooligosaccharides and Their Potential Applications in Medicine. Marine Drugs, 8(5), 1482–1517.[1] (Context on hydrolysis stability).

-

Makino, A., et al. (2006).[1] Heat-induced gelation of chitooligosaccharides in aqueous solution. Biomacromolecules. (Context on retrogradation/aggregation).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

Validation & Comparative

Technical Guide: Comparative Profiling of Acetylated Chitin Oligosaccharides by Chain Length (DP)

The following guide is structured as a high-level technical resource for application scientists and drug developers. It synthesizes experimental data regarding N-acetylchito-oligosaccharides (NACOS/Chitin Oligomers), strictly differentiating them from deacetylated chitosan oligosaccharides (COS).[1]

Executive Summary: The "Molecular Ruler" Effect

In the development of carbohydrate-based therapeutics and agricultural elicitors, the Degree of Polymerization (DP) of N-acetylchito-oligosaccharides (NACOS) is not merely a physical property—it is a molecular key code. Unlike small molecule drugs where "purity" refers to a single structure, chitin efficacy is governed by a "Goldilocks Zone" of chain length.

Current data indicates a distinct functional divergence:

-

Short-Chain (DP 2–4): High bioavailability, metabolic precursors, limited receptor cross-linking.

-

Medium-Chain (DP 5–7): The "Sweet Spot" for mammalian immunomodulation (macrophage activation).

-

Long-Chain (DP 8+): Essential for high-affinity plant receptor dimerization (CERK1/LysM) and robust phyto-immunity.

Mechanism of Action: The Length-Dependent Signaling

The biological activity of NACOS is dictated by the structural requirements of pattern recognition receptors (PRRs).

Mammalian Immunology (TLR2/Dectin-1)

In mammalian systems, particularly murine and human macrophages, NACOS act as Microbe-Associated Molecular Patterns (MAMPs).

-

Mechanism: Receptor clustering. Small oligomers (DP < 4) occupy binding sites without inducing the conformational change or dimerization required for signal transduction (NF-κB pathway).

-

Critical Threshold: Hexa-N-acetylchitohexaose (NACOS-6) is frequently identified as the minimum unit required for potent TLR2-mediated ROS generation and NO modulation.

Plant Immunity (LysM Receptors)

Plants utilize Lysin Motif (LysM) receptor kinases (e.g., CERK1, LYK5 in Arabidopsis; CEBiP in Rice) to detect fungal chitin.[2]

-

Mechanism: The "Sandwich" Model. Two LysM domains from different receptors must bind a single chitin strand to dimerize and activate the intracellular kinase domain.

-

Critical Threshold: Octa-N-acetylchitooctaose (NACOS-8) is the standard ligand. DP < 6 fails to bridge the receptor dimer effectively, resulting in a 1000-fold drop in affinity.

Visualization: Receptor Activation Logic

Caption: Comparative receptor activation logic. Mammalian systems respond optimally to DP 6, while plant systems require DP 8 for physical receptor dimerization.

Head-to-Head Performance Data

The following tables synthesize comparative data from key studies involving chemically distinct N-acetylated oligomers.

Table 1: Immunomodulation in Macrophages (RAW 264.7)

Objective: Comparison of immunostimulatory (ROS) and anti-inflammatory (NO inhibition) potential.

| Parameter | Short Chain (DP 2–4) | Medium Chain (DP 6 - NACOS-6) | Long Chain (DP 7+) | Performance Verdict |

| ROS Generation | Low / Negligible | High (Significantly > Control) | Moderate | DP 6 is the potent agonist for oxidative burst [1]. |

| NO Inhibition (LPS-induced) | Low inhibition | Strong Inhibition (>50% reduction) | Moderate Inhibition | DP 6 effectively modulates inflammation without immunosuppression [1, 2]. |

| Cytokine Release (TNF-α, IL-6) | Minimal induction | Balanced Induction (Priming effect) | Variable | DP 6 mimics bacterial priming best [2]. |

| Solubility | Excellent | Good | Poor (Aggregates) | DP 2–6 preferred for formulation stability. |

Table 2: Plant Defense Elicitation (Model: Arabidopsis / Rice)

Objective: Comparison of binding affinity and defense response induction.

| Parameter | Short Chain (DP 4-5) | Long Chain (DP 8 - CO8) | Mechanistic Insight |

| Receptor Affinity (Kd) | ~mM range (Weak) | ~µM range (High Affinity) | 1000-fold difference in binding affinity due to LysM bridging [3, 4]. |

| ROS Burst | None / Delayed | Rapid & Intense (within 10 min) | DP 8 is required to nucleate the receptor complex [3]. |

| Gene Expression (PR genes) | Negligible | Strong Upregulation | Signal transduction is strictly length-dependent. |

Experimental Protocols: Preparation & Purification

To replicate these results, researchers must isolate specific DPs. Commercial "chitin oligosaccharide" mixtures are often insufficient due to high polydispersity.

Production Workflow (Acetolysis Method)

Chemical acetolysis is preferred over enzymatic hydrolysis for producing fully acetylated oligomers, as it prevents deacetylation.

Step-by-Step Protocol:

-

Dissolution: Suspend Chitin powder in Acetic Anhydride/H2SO4 (conc) mixture.

-

Acetolysis: Incubate at 40°C for 4–6 hours. Note: Time controls average DP.

-

Neutralization: Pour into ice water; neutralize with NaHCO3.

-

Extraction: Extract with Chloroform (removes impurities), then aqueous phase separation.

-

Deacetylation (Partial - Optional): If NACOS is the goal, skip this. Proceed to fractionation.

Purification (Size Exclusion Chromatography)

System: Bio-Gel P-4 or Superdex 30. Mobile Phase: 0.1 M Ammonium Acetate or degassed water.

Workflow Diagram:

Caption: Fractionation workflow. Size Exclusion Chromatography (SEC) is the gold standard for separating DP 2–10 with high resolution.

Discussion & Recommendations

For Drug Development (Mammalian Targets)

Recommendation: Focus on DP 6 (Hexamer) .

-

Rationale: Data consistently highlights NACOS-6 as the most potent immunomodulator. It balances solubility with receptor cross-linking capability. DP > 7 introduces solubility challenges in physiological buffers without significant gain in macrophage activation.

-

Quality Control: Stringent monitoring of Deacetylation Degree (DD) is vital. Ensure DD < 5% (i.e., >95% Acetylation) to maintain "Chitin" status rather than "Chitosan," as the presence of amines alters the receptor target from Dectin-1/TLR2 to charge-based interactions [1, 5].

For Agriculture (Plant Elicitors)

Recommendation: Focus on DP 7–8 (Heptamer/Octamer) .

-

Rationale: Short chains (DP < 6) are effectively invisible to plant LysM receptors. To trigger the CERK1-mediated immune cascade (ROS burst, pathogen resistance), the oligomer must be long enough to dimerize the receptor complex [3, 4].

-

Formulation: Due to lower solubility of DP 8, consider cosolvents or conjugation strategies for field applications.

References

-

Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. Source: Marine Drugs (2020).[3] URL:[Link] Key Finding: NACOS-6 significantly inhibits NO production while enhancing ROS, outperforming other lengths.

-

Effect of N-acetylchito-oligosaccharides on activation of phagocytes. Source: Microbiology and Immunology.[1][4] URL:[Link] Key Finding: NACOS-6 displayed stronger chemotactic and activation effects than muramyl dipeptide.[4][5]

-

CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis. Source:[6][7][8] PNAS (2007). URL:[Link] Key Finding: Long-chain chitin (DP 8) is required to trigger CERK1-dependent immune responses; short chains fail.

-

Structural basis for size-selective perception of chitin in plants. Source: bioRxiv (2023/2024). URL:[Link] Key Finding: High-affinity binding (nM/µM range) is exclusive to long oligomers (CO8), while CO5 shows mM affinity.[8]

-

Preparation of Defined Chitosan Oligosaccharides Using Chitin Deacetylases. Source: Marine Drugs (2020).[3] URL:[Link] Key Finding: Protocols for enzymatic production and definition of PA (Pattern of Acetylation) vs DP.

Sources

- 1. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Effect of N-acetylchito-oligosaccharides on activation of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Arabidopsis thaliana LysM‐containing Receptor‐Like Kinase 2 is required for elicitor‐induced resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural basis for size-selective perception of chitin in plants | bioRxiv [biorxiv.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.